3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide
Overview
Description
3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are five-membered ring compounds containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide typically involves the cycloaddition reaction of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis and ultrasonication methods can enhance reaction rates and reduce production times .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death . The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-N-[(4-methylphenyl)methyl]aniline: Another compound with a similar structure but different functional groups.
1,3,4-thiadiazole derivatives: These compounds share some structural similarities and are also explored for their antimicrobial properties.
Uniqueness
3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide is unique due to its isoxazole ring structure combined with the sulfonamide group This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds
Properties
IUPAC Name |
3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8-4-6-11(7-5-8)14-18(15,16)12-9(2)13-17-10(12)3/h4-7,14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYSUKGXZIOMHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(ON=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726479 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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